molecular formula C19H23N3O2 B2905533 N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411315-31-4

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2905533
CAS No.: 2411315-31-4
M. Wt: 325.412
InChI Key: KMCSFVYYOLLOTO-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol
  • Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • 5-Bromo-1,3-dihydro-2-benzofuran

Uniqueness

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide stands out due to its unique combination of benzofuran and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-5-19(23)21(10-18-13(3)20-22(6-2)14(18)4)17-8-7-15-11-24-12-16(15)9-17/h5,7-9H,1,6,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSFVYYOLLOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C2=CC3=C(COC3)C=C2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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